Physicochemical Property Differentiation: XLogP3-AA of 2.7 vs. Structurally Related 2-Ureidothiazole Acetamides
The computed XLogP3-AA for CAS 921469-04-7 is 2.7, which is notably higher than the unsubstituted phenyl analog (estimated XLogP3-AA approximately 1.8) due to the additional methyl group on the ureido phenyl ring and the acetyl group on the acetamide phenyl ring [1]. Within the 2-ureidothiazole chemotype, this positions the compound in a lipophilicity window distinct from both more polar analogs (e.g., 2-methoxyphenyl ureido derivatives, XLogP3-AA ~1.5) and more lipophilic analogs (e.g., N,N-diethyl acetamide derivatives, XLogP3-AA >3.5) . The hydrogen bond donor count of 3 and acceptor count of 5 yield a topological polar surface area (TPSA) of 128 Ų, meeting Veber's criteria for oral bioavailability (TPSA <140 Ų, HBD ≤12) [1], a property not uniformly met across all 2-ureidothiazole analogs with bulkier substituents.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; TPSA = 128 Ų; HBD = 3; HBA = 5 |
| Comparator Or Baseline | Unsubstituted phenyl ureido analog: XLogP3-AA ~1.8 (estimated); N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: XLogP3-AA >3.5 (estimated) |
| Quantified Difference | ΔXLogP3-AA = +0.9 vs. unsubstituted phenyl analog; ΔXLogP3-AA = −≥0.8 vs. N,N-diethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
For hit-to-lead programs targeting intracellular kinases or metabolic enzymes, the intermediate lipophilicity of this compound may offer a distinct balance between membrane permeability and aqueous solubility compared to more polar or more lipophilic 2-ureidothiazole analogs, though experimental logD7.4 and solubility data are required to validate this class-level inference.
- [1] PubChem Compound Summary for CID 41211435. Computed properties: XLogP3-AA, TPSA, HBD, HBA. National Center for Biotechnology Information (2025). View Source
